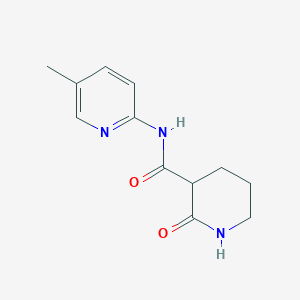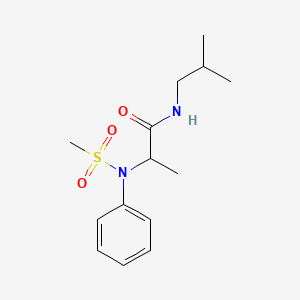![molecular formula C16H16N2O4 B3972514 5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furaldehyde](/img/structure/B3972514.png)
5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furaldehyde
Übersicht
Beschreibung
5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furaldehyde, also known as NPPF, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for investigating ion channels. NPPF is a potent blocker of transient receptor potential melastatin 8 (TRPM8) channels, which are involved in various physiological processes, including thermoregulation, pain sensation, and cancer progression.
Wirkmechanismus
5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furaldehyde blocks TRPM8 channels by binding to a specific site on the channel protein. This binding prevents the opening of the channel, which in turn inhibits the influx of calcium ions into the cell. Calcium influx through TRPM8 channels is involved in various physiological processes, including thermoregulation and pain sensation. By blocking TRPM8 channels, this compound can modulate these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to blocking TRPM8 channels, this compound has been shown to inhibit the proliferation of cancer cells, reduce the release of inflammatory cytokines, and modulate the activity of other ion channels. These effects make this compound a valuable tool for investigating various physiological and pathological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furaldehyde in lab experiments is its potency and specificity for TRPM8 channels. This compound has been shown to block TRPM8 channels at low concentrations, making it a valuable tool for investigating the role of these channels in various physiological and pathological conditions. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to inhibit the activity of other ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furaldehyde. One area of interest is the role of TRPM8 channels in cancer progression. This compound has been shown to inhibit the proliferation of cancer cells, suggesting that TRPM8 channels may be a potential target for cancer therapy. Another area of interest is the role of TRPM8 channels in thermoregulation. This compound has been shown to block TRPM8 channels involved in cold sensation, but their role in heat sensation remains unclear. Further research is needed to fully understand the role of TRPM8 channels in thermoregulation.
Wissenschaftliche Forschungsanwendungen
5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furaldehyde has been widely used in scientific research as a tool for investigating TRPM8 channels. TRPM8 channels are involved in various physiological processes, including thermoregulation, pain sensation, and cancer progression. This compound has been shown to block TRPM8 channels in a dose-dependent manner, making it a valuable tool for studying the role of these channels in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
5-(3-nitro-4-piperidin-1-ylphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-11-13-5-7-16(22-13)12-4-6-14(15(10-12)18(20)21)17-8-2-1-3-9-17/h4-7,10-11H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOOITRODDADAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=CC=C(O3)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-{4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylmethyl]-3-methyl-1H-pyrazol-1-yl}ethyl)piperidin-4-yl]acetamide](/img/structure/B3972431.png)
![2-{4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972439.png)
![N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-morpholin-4-ylpropan-1-amine](/img/structure/B3972460.png)
![2-{[4-(1-azepanyl)-1-piperidinyl]methyl}-4-bromophenol ethanedioate (salt)](/img/structure/B3972461.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3972468.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B3972470.png)
![4,4'-[(5-methyl-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3972473.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-3-piperidinecarboxamide](/img/structure/B3972507.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3972518.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3972524.png)
![5-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B3972547.png)